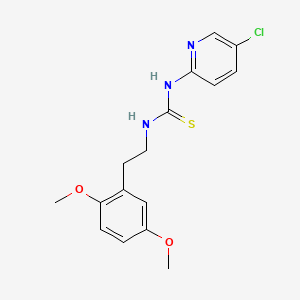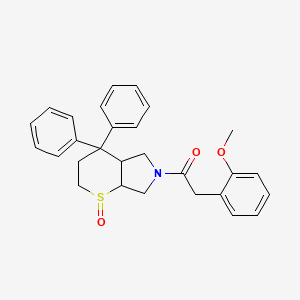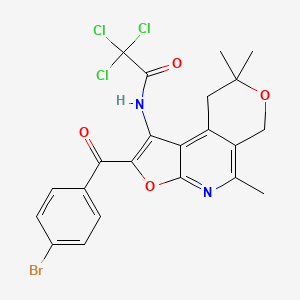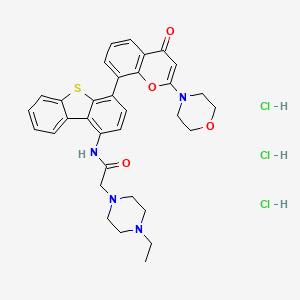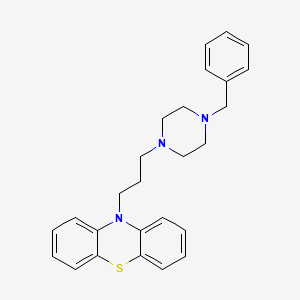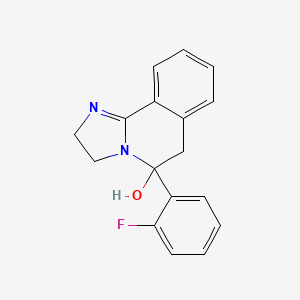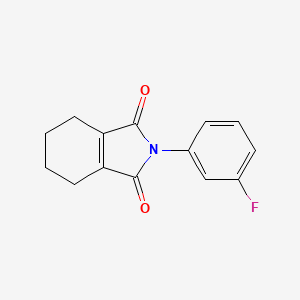
1H-Isoindole-1,3(2H)-dione, 2-(3-fluorophenyl)-4,5,6,7-tetrahydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Isoindole-1,3(2H)-dione, 2-(3-fluorophenyl)-4,5,6,7-tetrahydro- is a chemical compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a fluorophenyl group attached to the isoindole ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(3-fluorophenyl)-4,5,6,7-tetrahydro- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phthalic anhydride and 3-fluoroaniline.
Cyclization Reaction: The key step in the synthesis is the cyclization reaction, where phthalic anhydride reacts with 3-fluoroaniline in the presence of a suitable catalyst, such as sulfuric acid or polyphosphoric acid, to form the isoindole ring system.
Hydrogenation: The resulting isoindole intermediate is then subjected to hydrogenation under mild conditions using a hydrogenation catalyst, such as palladium on carbon, to obtain the desired tetrahydroisoindole derivative.
Industrial Production Methods
In industrial settings, the production of 1H-Isoindole-1,3(2H)-dione, 2-(3-fluorophenyl)-4,5,6,7-tetrahydro- may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: The synthesis is carried out in batch reactors, where the reactants are mixed and allowed to react under controlled conditions.
Continuous Flow Reactors: Continuous flow reactors offer advantages in terms of scalability and process efficiency. The reactants are continuously fed into the reactor, and the product is continuously collected.
化学反应分析
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-(3-fluorophenyl)-4,5,6,7-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoindole-1,3-dione derivatives.
Reduction: Reduction reactions can convert the compound into its fully reduced form, such as tetrahydroisoindole derivatives.
Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles, leading to the formation of substituted isoindole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation catalysts, such as palladium on carbon, are commonly used for reduction reactions.
Substitution: Nucleophiles, such as amines and thiols, can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation Products: Isoindole-1,3-dione derivatives.
Reduction Products: Tetrahydroisoindole derivatives.
Substitution Products: Substituted isoindole derivatives with various functional groups.
科学研究应用
1H-Isoindole-1,3(2H)-dione, 2-(3-fluorophenyl)-4,5,6,7-tetrahydro- has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, such as cancer and neurological disorders.
Biological Research: It is used as a tool compound in biological research to study its effects on cellular processes and molecular targets.
Materials Science:
Chemical Biology: It is used in chemical biology research to investigate its interactions with biomolecules and its potential as a chemical probe.
作用机制
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(3-fluorophenyl)-4,5,6,7-tetrahydro- involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the following mechanisms:
Molecular Targets: The compound interacts with various molecular targets, such as enzymes, receptors, and ion channels, modulating their activity and function.
Pathways Involved: The compound affects multiple cellular pathways, including signal transduction, gene expression, and metabolic pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
1H-Isoindole-1,3(2H)-dione, 2-(3-fluorophenyl)-4,5,6,7-tetrahydro- can be compared with other similar compounds, such as:
Isoindole Derivatives: Compounds with similar isoindole ring systems, such as isoindoline-1,3-dione and isoindole-1,3-dione derivatives.
Fluorophenyl Compounds: Compounds containing fluorophenyl groups, such as 3-fluorophenylacetic acid and 3-fluorophenylalanine.
Uniqueness
The uniqueness of 1H-Isoindole-1,3(2H)-dione, 2-(3-fluorophenyl)-4,5,6,7-tetrahydro- lies in its specific combination of the isoindole ring system and the fluorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.
属性
CAS 编号 |
59647-94-8 |
|---|---|
分子式 |
C14H12FNO2 |
分子量 |
245.25 g/mol |
IUPAC 名称 |
2-(3-fluorophenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C14H12FNO2/c15-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)14(16)18/h3-5,8H,1-2,6-7H2 |
InChI 键 |
YYHHOPWCSFATBO-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(C1)C(=O)N(C2=O)C3=CC(=CC=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


